

In Vitro Biological Activities of Rutin Hydrate: A Technical Guide

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Compound of Interest

Compound Name: Rutin hydrate

Cat. No.: B162542

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Introduction

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside ubiquitously found in various plants, including buckwheat, citrus fruits, and tea, has garnered significant attention in the scientific community.[1][2] Its hydrated form, **Rutin hydrate**, is often utilized in experimental studies due to its stability and solubility. This technical guide provides an in-depth overview of the diverse in vitro biological activities of **Rutin hydrate**, focusing on its antioxidant, anti-inflammatory, anticancer, antibacterial, neuroprotective, and enzyme-inhibiting properties. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows.

Antioxidant Activity

Rutin hydrate is a potent antioxidant, a property attributed to its chemical structure which enables it to scavenge free radicals and chelate metal ions.[3][4] In vitro studies have consistently demonstrated its ability to neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and biomolecules from oxidative damage.[5]

Quantitative Antioxidant Data

The antioxidant capacity of **Rutin hydrate** has been quantified using various assays, with results often presented as IC50 values (the concentration required to inhibit 50% of the radical

activity).

Assay	Analyte	IC50 / EC50 Value	Reference Compound	Reference IC50 / EC50	Source
DPPH Radical Scavenging	Rutin	90.4% inhibition at 0.05 mg/mL	Ascorbic Acid	92.8% inhibition at 0.05 mg/mL	[6]
DPPH Radical Scavenging	Rutin hydrate	4.81 μ M (EC50)	Rutin	5.82 μ M (EC50)	[7]
DPPH Radical Scavenging	Rutin	1.015 \pm 0.06 μ M	Ascorbic Acid	21.78 \pm 2.22 μ M	[8]
Hydroxyl Radical Scavenging	Rutin & Rutin hydrate	Significant reduction	-	-	[7]
Nitric Oxide (NO) Scavenging	Rutin-loaded nanomicelles	73.03 μ M	Indomethacin	60.88 μ M	[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound. It is based on the ability of an antioxidant to reduce the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, a purple-colored radical, to its non-radical form, which is yellow.[9]

Materials:

- Rutin hydrate
- 1,1-diphenyl-2-picryl-hydrazyl (DPPH)
- Methanol or Ethanol

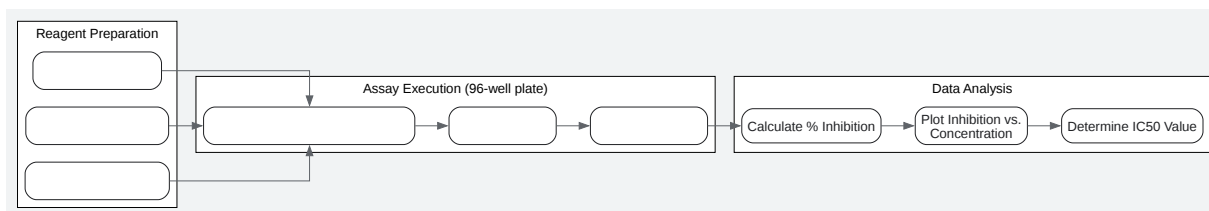
- Ascorbic acid (or Trolox) as a positive control[10]
- 96-well microplate
- Microplate reader (spectrophotometer)

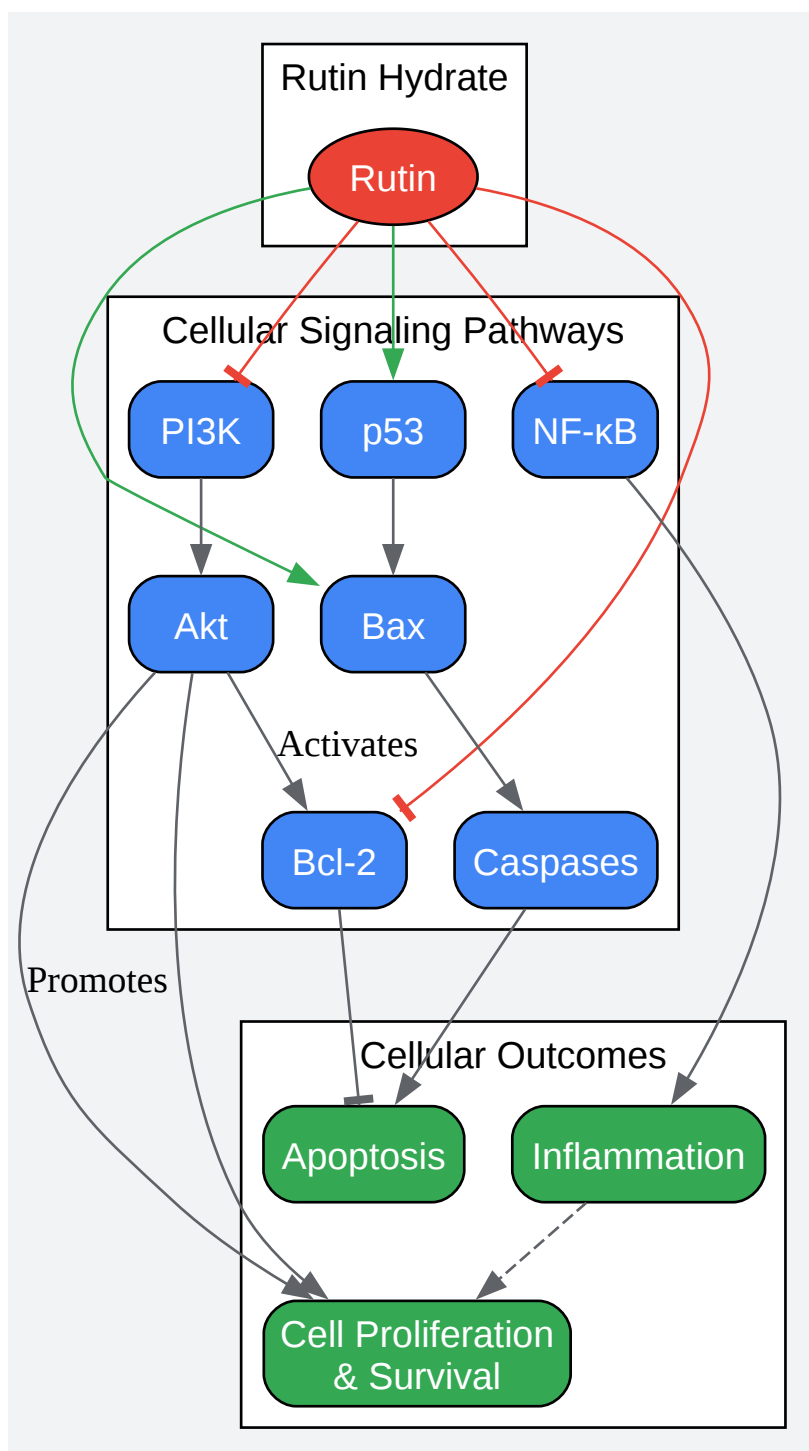
Procedure:

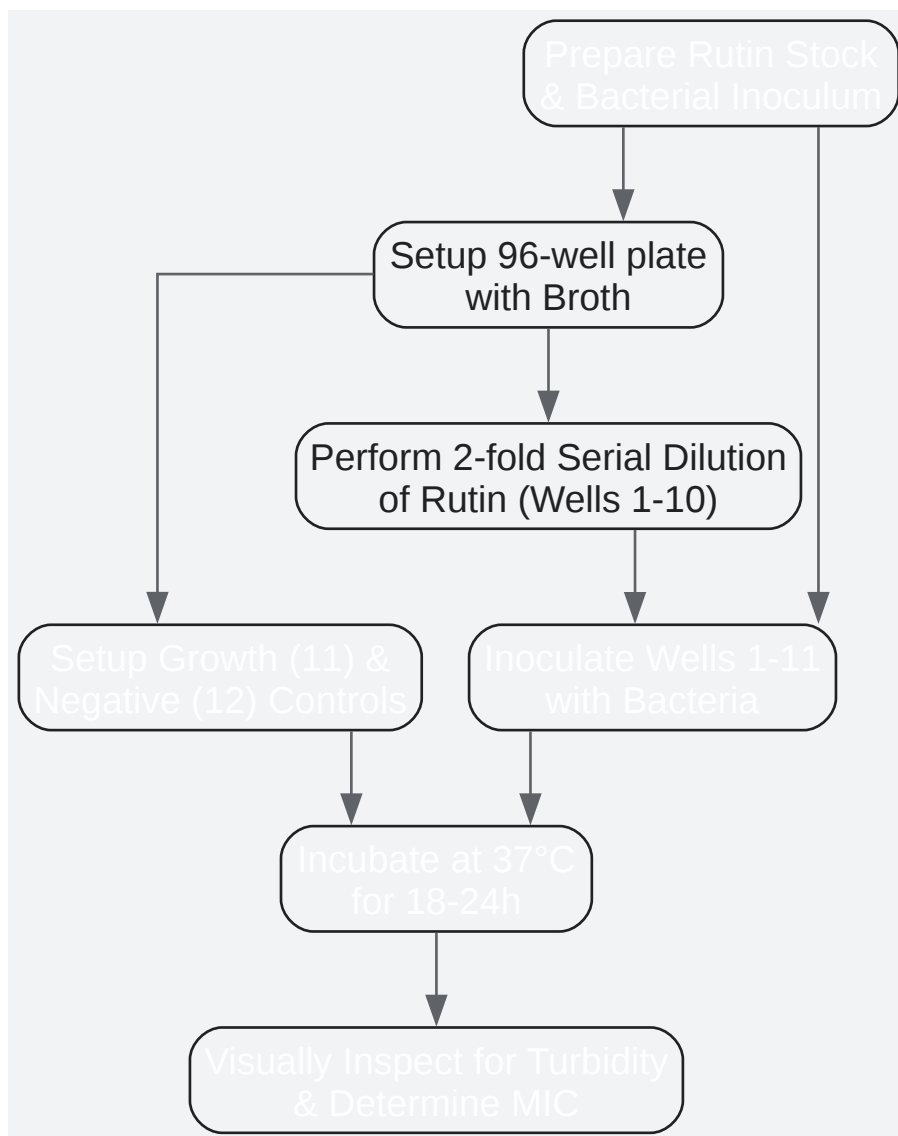
- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[10]
- Preparation of Sample Solutions: Prepare a stock solution of **Rutin hydrate** in methanol. From this stock, create a series of dilutions to obtain various concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[10] Prepare similar dilutions for the standard antioxidant (ascorbic acid).
- Assay Reaction:
 - In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.[11]
 - For the control well, add 100 µL of DPPH solution and 100 µL of methanol.
 - For the blank well, add 200 µL of methanol.
- Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[10]
- Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9][12]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - Where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the test sample.

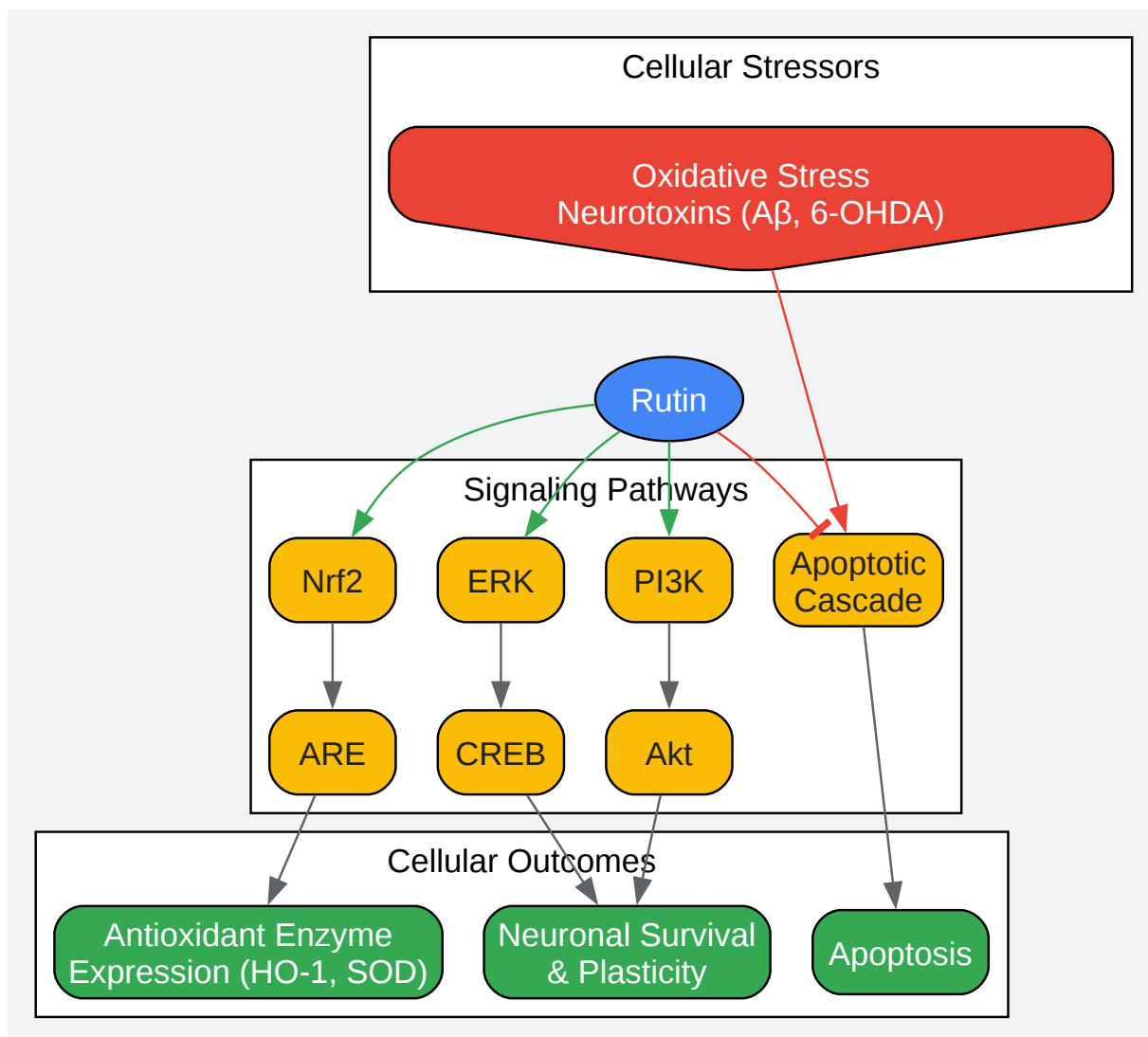
- IC50 Determination: Plot the percentage of inhibition against the concentration of **Rutin hydrate**. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Visualization: DPPH Assay Workflow









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